![molecular formula C22H21NO9 B13850581 N-[3',4'-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine](/img/structure/B13850581.png)
N-[3',4'-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3’,4’-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine is a compound that serves as an intermediate in the synthesis of other complex molecules. It is particularly noted for its role in the synthesis of N-[3’,4’-Dihydroxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine, which is identified in the antioxidant polyphenolic fraction of cocoa (Theobroma cacao L.).
准备方法
Synthetic Routes and Reaction Conditions
The preparation of N-[3’,4’-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine involves several steps. One method includes the reaction of 3,4-dihydroxybenzaldehyde with malonic acid under specific conditions to form 3,4-dihydroxycinnamic acid. This intermediate is then acetylated to produce 3,4-diacetoxy styrene, which is further reacted to form the final compound .
Industrial Production Methods
The industrial production of this compound typically involves the use of readily available raw materials and mild synthesis conditions. The process is designed to be cost-effective and scalable, making it suitable for large-scale production .
化学反应分析
Types of Reactions
N-[3’,4’-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like (diacetoxyiodo)benzene, reducing agents, and various catalysts. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more oxidized derivatives, while reduction reactions may produce more reduced forms of the compound .
科学研究应用
N-[3’,4’-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It is studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic benefits.
Industry: It is used in the production of various chemical products.
作用机制
The mechanism of action of N-[3’,4’-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways, contributing to its antioxidant properties.
相似化合物的比较
Similar Compounds
- N-[3’,4’-Dihydroxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine
- 3,4-Diacetoxy-1-butene
属性
分子式 |
C22H21NO9 |
|---|---|
分子量 |
443.4 g/mol |
IUPAC 名称 |
2-[[(E)-3-(3,4-diacetyloxyphenyl)prop-2-enoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H21NO9/c1-12(24)31-19-7-4-14(11-20(19)32-13(2)25)5-8-21(28)23-16(22(29)30)9-15-3-6-17(26)18(27)10-15/h3-8,10-11,16,26-27H,9H2,1-2H3,(H,23,28)(H,29,30)/b8-5+ |
InChI 键 |
SFHVOBKZISDLOV-VMPITWQZSA-N |
手性 SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O)OC(=O)C |
规范 SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


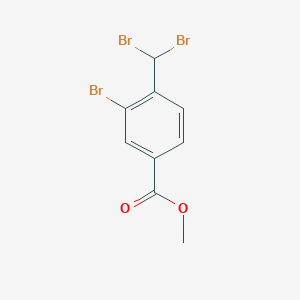
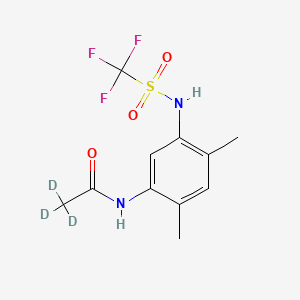
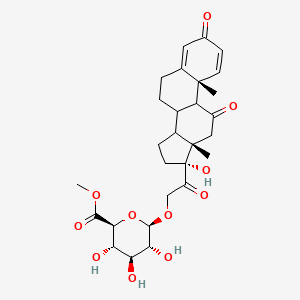
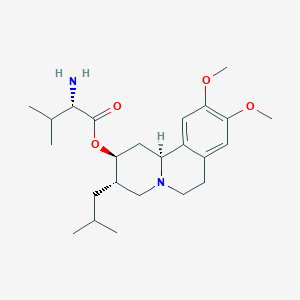
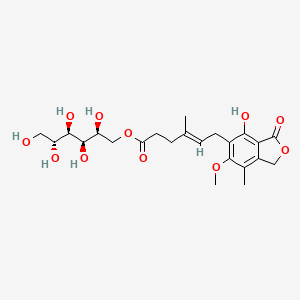
![1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol](/img/structure/B13850538.png)
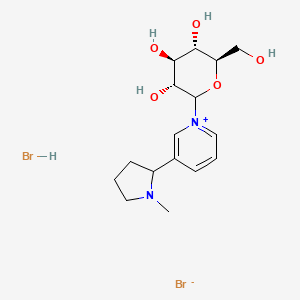
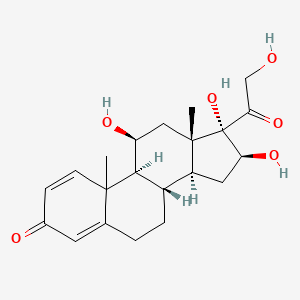

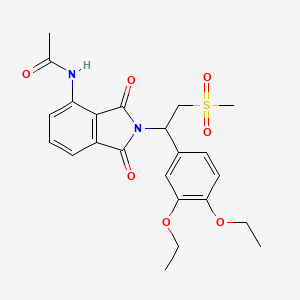
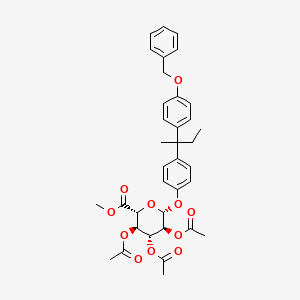
![4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol](/img/structure/B13850579.png)
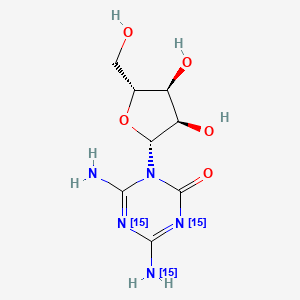
![calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13850592.png)
